molecular formula C9H15NO4 B12540014 L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)- CAS No. 686774-19-6

L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)-

Cat. No.: B12540014
CAS No.: 686774-19-6
M. Wt: 201.22 g/mol
InChI Key: ULAHLKWHYIHQEJ-RQJHMYQMSA-N
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Description

L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)-: is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a hydroxy group and a 2-methyl-1-oxopropyl group, making it a unique molecule with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)- typically involves the hydroxylation of L-Proline followed by the introduction of the 2-methyl-1-oxopropyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce an alcohol.

Scientific Research Applications

L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)- has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)- involves its interaction with specific molecular targets and pathways. The hydroxy and oxopropyl groups contribute to its reactivity and ability to form hydrogen bonds, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    L-Proline: The parent amino acid, lacking the hydroxy and oxopropyl groups.

    4-Hydroxyproline: A hydroxylated derivative of proline, commonly found in collagen.

    N-Methylproline: A methylated derivative of proline.

Uniqueness

L-Proline, 4-hydroxy-1-(2-methyl-1-oxopropyl)-, (4R)- is unique due to the presence of both hydroxy and oxopropyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

686774-19-6

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H15NO4/c1-5(2)8(12)10-4-6(11)3-7(10)9(13)14/h5-7,11H,3-4H2,1-2H3,(H,13,14)/t6-,7+/m1/s1

InChI Key

ULAHLKWHYIHQEJ-RQJHMYQMSA-N

Isomeric SMILES

CC(C)C(=O)N1C[C@@H](C[C@H]1C(=O)O)O

Canonical SMILES

CC(C)C(=O)N1CC(CC1C(=O)O)O

Origin of Product

United States

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